molecular formula C19H19FN4O3S B2799724 4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide CAS No. 578721-69-4

4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide

Cat. No.: B2799724
CAS No.: 578721-69-4
M. Wt: 402.44
InChI Key: BJKHFYAHOCZAGG-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide is a quinoxaline-based sulfonamide derivative. Its structure comprises a quinoxaline core substituted at the 3-position with an oxolane-2-ylmethylamino group and at the 2-position with a 4-fluorobenzenesulfonamide moiety. This compound is of interest in medicinal chemistry, particularly for targeting enzymes or receptors where sulfonamide groups act as pharmacophores .

Properties

IUPAC Name

4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-13-7-9-15(10-8-13)28(25,26)24-19-18(21-12-14-4-3-11-27-14)22-16-5-1-2-6-17(16)23-19/h1-2,5-10,14H,3-4,11-12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKHFYAHOCZAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The introduction of the oxolan-2-ylmethylamino group is usually accomplished via nucleophilic substitution reactions, while the fluorine atom is introduced through electrophilic fluorination. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and sulfonamide sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Substituent at Quinoxaline 3-Position Sulfonamide Modification Molecular Formula Key Features
Target Compound Oxolan-2-ylmethylamino 4-fluoro-benzenesulfonamide C₁₉H₁₈FN₄O₃S Balanced polarity (oxolane), fluorinated aromatic ring for enhanced bioavailability.
4-fluoro-N-(3-{[(2-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide 2-Methoxybenzylamino 4-fluoro-benzenesulfonamide C₂₂H₂₀FN₄O₃S Increased lipophilicity (methoxy group); potential π-π interactions with targets.
4-amino-N-[3-(azepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide Azepan-1-yl 4-amino-benzenesulfonamide C₁₉H₂₂N₄O₂S Larger, flexible azepane ring; amino group may enhance solubility or hydrogen bonding.
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide Sulfanyl (thiol) N,4-dimethyl-benzenesulfonamide C₁₅H₁₅N₃O₂S₂ Reactive thiol group; methylation may reduce metabolic degradation.
N-methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]benzenesulfonamide 3,4,5-Trimethoxyphenyl N-methyl-benzenesulfonamide C₂₄H₂₃N₃O₅S Trimethoxy group enhances lipophilicity; potential kinase/tubulin inhibition.

Key Observations from Structural Comparisons

Substituent Effects on Polarity and Binding: The oxolan-2-ylmethylamino group in the target compound provides moderate polarity, improving solubility compared to the 2-methoxybenzylamino group in , which is more lipophilic. The oxolane’s oxygen may engage in hydrogen bonding, whereas the methoxy group could facilitate π-π stacking . However, its larger size may reduce metabolic stability .

In contrast, the 4-amino group in offers hydrogen-bonding capability but may reduce membrane permeability . N,4-dimethylation in reduces hydrogen-bonding capacity but may improve metabolic stability by shielding reactive sites .

Functional Group Reactivity :

  • The thiol (-SH) group in is highly reactive, enabling disulfide bond formation or metal chelation, which could be advantageous in antioxidant or metalloenzyme-targeting applications .

Biological Activity

4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Quinoxaline moiety : Known for various biological activities.
  • Fluoro substituent : Enhances lipophilicity and biological activity.
  • Sulfonamide group : Implicated in antibacterial and anti-inflammatory actions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit enzymes like carbonic anhydrase, which is crucial in various physiological processes, including acid-base balance and fluid secretion.
  • Antimicrobial Activity : The quinoxaline structure has been associated with antimicrobial properties, making it a candidate for further exploration against bacterial infections.
  • Modulation of Neurotransmitter Levels : Research indicates that similar compounds can influence neurotransmitter levels, particularly adenosine, which plays a role in neuroprotection and inflammation.

In Vitro Studies

A range of studies have assessed the biological activity of related sulfonamide compounds. For example:

CompoundActivityReference
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure in isolated rat heart
4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamideAttenuated nicotine-induced behavioral sensitization in mice

These findings suggest that modifications to the sulfonamide structure can lead to significant variations in biological activity.

Pharmacokinetic Properties

Pharmacokinetic evaluations are crucial for understanding the compound's efficacy and safety. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics:

ParameterValueModel Used
PermeabilityHighAdmetlab 2.0
SolubilityModerateSwissADME

These parameters indicate a favorable profile for further development.

Case Studies

  • Cardiovascular Effects : A study evaluated the impact of benzenesulfonamide derivatives on coronary resistance using isolated rat hearts. Results indicated that specific derivatives significantly altered perfusion pressure, suggesting potential therapeutic applications in cardiovascular diseases .
  • Behavioral Studies : In a behavioral study involving mice, 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide was shown to significantly lower adenosine levels and reduce behavioral sensitization induced by nicotine, indicating its potential use in treating addiction-related disorders .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the quinoxaline core. Key steps include:

  • Quinoxaline ring formation : Condensation of o-phenylenediamine derivatives with glyoxal or fluorinated carbonyl precursors under acidic conditions .
  • Sulfonamide coupling : Reaction of 4-fluorobenzenesulfonyl chloride with the aminoquinoxaline intermediate in a polar aprotic solvent (e.g., DMF) with a base catalyst (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Oxolan-2-ylmethylamine introduction : Alkylation or reductive amination using oxolan-2-ylmethylamine derivatives. Optimize temperature (60–80°C) and solvent (THF or dichloromethane) to enhance yield .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the quinoxaline core, sulfonamide linkage, and oxolan substituent. Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfonamide SO2_2 group (δ ~125–130 ppm in 13^13C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with accuracy <5 ppm.
  • HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution with acetonitrile/water .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

The 4-fluoro group on the benzene ring enhances lipophilicity (logP ~2.8) and metabolic stability. Fluorine’s electronegativity also polarizes the sulfonamide group, potentially improving target binding affinity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported COX-2 inhibition data for quinoxaline-sulfonamide derivatives?

Contradictory COX-2 inhibition results may arise from assay variability (e.g., enzyme source, substrate concentration). To address this:

  • Standardize assays : Use recombinant human COX-2 enzyme and consistent substrate (arachidonic acid) concentrations .
  • Control for off-target effects : Include selective COX-2 inhibitors (e.g., celecoxib) as benchmarks.
  • Validate via molecular docking : Compare binding poses of the compound in COX-2 active sites using software like AutoDock Vina .

Table 1 : Comparison of COX Inhibition Data for Related Compounds

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Source
Quinoxaline A2075
Reference Inhibitor (Celecoxib)595Literature

Q. What strategies mitigate solubility challenges during in vitro biological testing of this sulfonamide derivative?

  • Co-solvent systems : Use DMSO (≤1% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH adjustment : Prepare stock solutions in phosphate buffer (pH 7.4) to stabilize the sulfonamide group .
  • Nanoformulation : Encapsulate the compound in liposomes (e.g., DSPC/cholesterol) to improve bioavailability .

Q. How can substituent variations (e.g., oxolan vs. morpholine) on the quinoxaline core impact biological activity?

  • Oxolan group : Enhances membrane permeability due to its moderate lipophilicity and hydrogen-bonding capacity.
  • Morpholine substituent : Increases water solubility but may reduce blood-brain barrier penetration.
  • Experimental validation : Synthesize analogs and compare IC50_{50} values in cellular assays (e.g., antiproliferative activity in cancer cell lines) .

Q. What computational methods predict the compound’s ADMET properties?

  • ADMET Prediction Tools : Use SwissADME or pkCSM to estimate permeability (Caco-2), cytochrome P450 interactions, and toxicity (e.g., hERG inhibition).
  • Molecular Dynamics Simulations : Analyze stability of the compound in target binding pockets (e.g., PI3K or EGFR kinases) over 100-ns trajectories .

Methodological Guidance

Q. How to troubleshoot low yields in the final sulfonamide coupling step?

  • Purify intermediates : Remove traces of moisture or side products via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to aminoquinoxaline to avoid over-reaction .
  • Monitor reaction progress : Employ TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) to detect completion .

Q. What are the best practices for storing this compound to ensure stability?

  • Storage conditions : Protect from light in airtight containers under nitrogen at –20°C.
  • Stability assessment : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

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